1-(2-Chlorophenyl)semicarbazide

Description

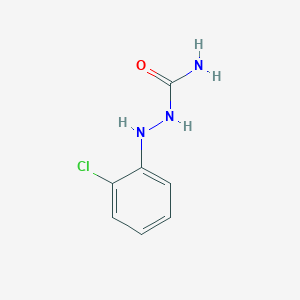

1-(2-Chlorophenyl)semicarbazide, also referred to as N-(2-chlorophenyl)hydrazinecarboxamide, is a semicarbazide derivative characterized by a 2-chlorophenyl substituent attached to the semicarbazide backbone. This compound is synthesized via condensation reactions involving 2-chloroaniline derivatives and exhibits a melting point of 176°C . Its structural features, including the electron-withdrawing chlorine atom at the ortho position, influence its physicochemical properties and biological interactions. The compound serves as a precursor or intermediate in the synthesis of more complex derivatives with applications in medicinal chemistry, particularly in anticonvulsant and enzyme-inhibitory agents .

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

(2-chloroanilino)urea |

InChI |

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

InChI Key |

RPMRXVRUYPWFJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NNC(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Phenylhydrazine and Chloroformate (Patent US4358611A)

A robust and well-documented method for preparing 2-phenylsemicarbazides (including this compound) involves a multi-step reaction sequence starting from 2-chlorophenylhydrazine hydrochloride:

Step (a): Formation of Hydrazinecarboxylic Acid Ester

2-Chlorophenylhydrazine hydrochloride is reacted with ethyl chloroformate in the presence of a base such as ethyldiisopropylamine in an organic solvent like tetrahydrofuran at low temperature (-10 °C to ambient). This yields the hydrazinecarboxylic acid ethyl ester intermediate.Step (b): Hydrolysis

The ester intermediate is hydrolyzed by refluxing with aqueous sodium hydroxide in a mixture of water and ethanol (25-40% aqueous ethanol, ideally 35%) at about 80-90 °C for 1-10 hours. This step converts the ester into the semicarbazide.Step (c): Acidification and Precipitation

After hydrolysis, the reaction mixture is acidified with a mineral acid such as hydrochloric acid, then neutralized slightly with alkali metal hydroxide to precipitate the semicarbazide product.Step (d): Isolation and Purification

The precipitated this compound is isolated by filtration, extraction, or crystallization. Recrystallization from solvents such as ether-hexane can be used to improve purity.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Solvent | Yield (%) (Related Examples) |

|---|---|---|---|---|---|

| (a) | 2-Chlorophenylhydrazine hydrochloride + ethyl chloroformate + base | -10 °C to RT | 1 hour | Tetrahydrofuran | ~81% (hydrazinecarboxylic acid ethyl ester) |

| (b) | Sodium hydroxide hydrolysis | 80-90 °C (reflux) | 1-10 hours | 25-40% aqueous ethanol | 70-90% (semicarbazide derivatives) |

| (c) | Acidification with HCl, neutralization with NaOH | Ambient | - | Aqueous | - |

| (d) | Isolation by crystallization | Ambient | - | Ether-hexane (recrystallization) | High purity product |

This method is noted for mild reaction conditions, rapid reaction times, high yields, and minimal side reactions.

One-Pot Multi-Component Condensation Using Catalysts

An alternative approach reported involves a one-pot condensation reaction of semicarbazide hydrochloride with aldehydes and other components catalyzed by lanthanum(III) chloride/chloroacetic acid (LaCl3/ClCH2COOH):

- Semicarbazide hydrochloride is reacted with 2-naphthol and aromatic aldehydes in a stoichiometric ratio (1:1:1.1) in the presence of LaCl3/ClCH2COOH as a green, reusable catalyst.

- The reaction proceeds under solvent-free or minimal solvent conditions, providing good yields with short reaction times.

- This method emphasizes environmental friendliness and operational simplicity but is more commonly applied to semicarbazide derivatives with more complex substituents rather than simple this compound.

Alkylation and Hydrolysis Routes

Other synthetic routes involve alkylation of semicarbazone intermediates followed by hydrolysis:

- Semicarbazones derived from benzaldehyde or substituted benzaldehydes can be deprotonated using strong bases like sodium amide (NaNH2).

- The conjugate base is then alkylated using methylating agents such as dimethyl sulfate.

- Subsequent hydrolysis with hydrochloric acid and isolation yields alkylated semicarbazides.

- Although this method is useful for alkyl-substituted semicarbazides, it can be adapted for aryl-substituted semicarbazides by starting from the appropriate semicarbazone.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)semicarbazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)semicarbazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)semicarbazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The ortho-chloro substitution in this compound reduces symmetry compared to para-substituted analogues, leading to a lower melting point (176°C vs. 235–267°C) .

- Halogen type and position influence lipophilicity and electronic effects, which are critical for biological activity.

Pharmacological Activity Comparisons

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition

Semicarbazides with nitrothiazole or indole moieties exhibit potent enzyme inhibition:

Key Observations :

- The para-substituted compound (4-bromophenyl, Compound 4) shows high MAO-B selectivity, attributed to optimal steric fit in the enzyme’s active site .

- Compound 17 (para-chloro and phenyl groups) demonstrates exceptional BuChE inhibition (IC₅₀ = 0.024 µM), likely due to hydrophobic interactions and π-π stacking .

Anticonvulsant Activity

Semicarbazides with 3-chlorophenyl or dibromoisatin substituents show efficacy in maximal electroshock (MES) models:

Key Observations :

- 3-Chlorophenyl derivatives (e.g., Compound 3e) exhibit full seizure protection at 30 mg/kg, outperforming standard drugs .

- Hydrogen bonding capacity (e.g., NH groups in DH-09) is critical for anticonvulsant activity .

Antioxidant Activity

Semicarbazides with hydroxamic acid/hydroxyurea moieties show moderate DPPH radical scavenging:

Key Observations :

- Low-lipophilicity derivatives (e.g., 5wey, 8def) exhibit time-dependent antioxidant activity, suggesting slow radical interaction kinetics .

Structure-Activity Relationships (SAR)

Substituent Position : para-halogenation (e.g., 4-Cl, 4-Br) enhances enzyme inhibition potency due to improved hydrophobic interactions .

Electron-Withdrawing Groups : Nitrothiazole or bromoindole moieties increase electron density, enhancing AChE/BuChE binding .

Hydrogen Bonding : NH groups in semicarbazides are critical for anticonvulsant activity, as seen in DH-09 and isatin derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(2-Chlorophenyl)semicarbazide to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors and semicarbazide derivatives. Critical steps include controlling reaction conditions (e.g., temperature, pH) to avoid side products like thiosemicarbazides. Purification via recrystallization or column chromatography is essential, followed by characterization using NMR (e.g., , ) and IR spectroscopy to confirm structural integrity. For example, analogs such as 5,7-dibromoisatin semicarbazones are synthesized via condensation of ketones with semicarbazide under acidic conditions, with yields optimized by stoichiometric control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and NMR confirm hydrogen and carbon environments, particularly the semicarbazide NH and carbonyl groups. IR spectroscopy identifies characteristic stretches (e.g., C=O at ~1700 cm, N-H at ~3300 cm).

- Chromatography : HPLC or LC-MS ensures purity and quantifies trace impurities. Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical details, as demonstrated in structurally similar semicarbazones .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data between cathepsin isoforms when using this compound derivatives?

- Methodological Answer : Discrepancies (e.g., preferential inhibition of cathepsin L over B) may arise from variations in active-site geometry or binding kinetics. To address this:

- Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive, non-competitive).

- Perform molecular docking to map interactions with isoform-specific residues (e.g., hydrophobic pockets in cathepsin L vs. charged regions in B).

- Validate using site-directed mutagenesis of key catalytic residues. Studies on analogous compounds showed cathepsin L inhibition (K = 0.4 × 10 M) via stable hydrogen bonding to Glu/Asp residues .

Q. What methodologies optimize the stability of this compound derivatives in biological assays?

- Methodological Answer :

- Covalent Immobilization : Attach derivatives to functionalized surfaces (e.g., semicarbazide glass slides) via hydrazone bonds, which resist hydrolysis better than amine linkages .

- Storage Conditions : Store in anhydrous solvents (e.g., DMSO) at -20°C to prevent degradation.

- pH/Temperature Control : Avoid alkaline conditions (>pH 9), which promote semicarbazide decomposition. Stability studies on protein microarrays showed <5% degradation over six months under optimized conditions .

Q. How can researchers design this compound derivatives for specific therapeutic targets, such as anticonvulsant or anti-neurodegenerative agents?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, nitro groups) at the phenyl or semicarbazide terminal to enhance target affinity. For example, 5-nitrothiazole derivatives exhibit dual MAO-B and cholinesterase inhibition (IC < 0.3 µM) via heteroaryl-hydrophobic interactions .

- Structure-Activity Relationship (SAR) : Test analogs in vitro for target-specific activity (e.g., anticonvulsant assays using maximal electroshock in rodents). Derivatives with 2-chlorophenyl groups showed reduced seizure duration by 40–60% in preclinical models .

Q. How can endogenous semicarbazide formation be differentiated from exogenous sources in analytical studies?

- Methodological Answer :

- Marker Analysis : Detect 5-nitro-2-furaldehyde (specific to nitrofurazone) via LC-MS/MS instead of relying solely on semicarbazide, which forms endogenously under high-pH or hypochlorite conditions .

- Isotopic Labeling : Use N-labeled precursors to trace exogenous vs. endogenous pathways.

- Control Experiments : Analyze unexposed biological matrices (e.g., non-medicated tissues) to establish baseline semicarbazide levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.